molecular formula C13H19N3S B1269722 N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline CAS No. 431884-69-4

N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline

Cat. No.: B1269722
CAS No.: 431884-69-4
M. Wt: 249.38 g/mol
InChI Key: MICJKRACZAEWCS-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline is a useful research compound. Its molecular formula is C13H19N3S and its molecular weight is 249.38 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Synthesis

  • Researchers have explored the synthesis and molecular structure of s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. This includes studies on their molecular packing and electronic properties, highlighting the importance of piperazine and aniline in these compounds (Shawish et al., 2021).

Photoinitiation Systems

  • Piperazine derivatives, including those with aniline components, have been used in photoinitiation systems for polymerization. These systems reveal the complexity of interactions between different chemical components and the importance of piperazine in such processes (Wu, Yang, & Zhan, 1991).

Biomedical Research

  • Research has been conducted on the synthesis and biological activities of new 2-quinoxalinecarbonitrile 1,4-di-N-oxides, which include piperazine and aniline derivatives. These compounds have shown potential as hypoxic-cytotoxic agents (Ortega et al., 2000).

Metabolite Analysis

  • The biosynthesis and identification of novel metabolites involving piperazine N-oxide/N-glucuronide have been studied, demonstrating the role of piperazine in the metabolism of certain drugs (Uldam et al., 2011).

Analytical Chemistry

  • Techniques have been developed for the simultaneous determination of aniline and its hydroxylated derivatives using chromatography, highlighting the analytical applications of compounds related to aniline (Radzik & Kissinger, 1984).

Novel Drug Candidates

  • Dimethyl-carbamic acid 2,3-Bis-Dimethylcarbamoyloxy-6-(4-Ethyl-Piperazine-1-Carbonyl)-phenyl ester has been synthesized as a new drug candidate offering a multi-target therapeutic approach for Alzheimer's disease, demonstrating the therapeutic potential of piperazine-aniline compounds (Lecanu et al., 2010).

Antiviral Properties

  • N-Methylpiperazine has been used for the preparation of unsymmetrical bis-ureas with antiviral properties, showcasing the role of piperazine derivatives in developing anti-HIV agents (El‐Faham et al., 2008).

Detection of Amines

  • Methods for detecting amines bound to solid support using reagents like 4-N,N′-Dimethylaminoazobenzene-4′-isothiocyanate have been developed, underlining the significance of aniline derivatives in analytical methods (Shah et al., 1997).

Photochemical Charge Separation

  • Research on rod-like molecules based on aromatic imides and diimides, involving aminonaphthalene-1,8-imide and aniline, has contributed to understanding multistep photochemical charge separation, which is crucial in fields like photochemistry (Greenfield et al., 1996).

Drug Metabolism

  • The oxidative metabolism of novel antidepressants involving piperazine derivatives has been studied to understand the role of cytochrome P450 and other enzymes in drug metabolism (Hvenegaard et al., 2012).

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-piperazin-1-ylmethanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3S/c1-15(2)12-5-3-11(4-6-12)13(17)16-9-7-14-8-10-16/h3-6,14H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICJKRACZAEWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=S)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355362
Record name [4-(Dimethylamino)phenyl](piperazin-1-yl)methanethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431884-69-4
Record name [4-(Dimethylamino)phenyl](piperazin-1-yl)methanethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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